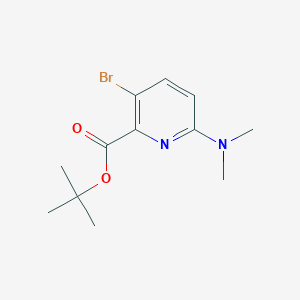

Tert-butyl 3-bromo-6-(dimethylamino)pyridine-2-carboxylate

Description

Systematic Nomenclature and International Union of Pure and Applied Chemistry Classification

The systematic nomenclature of tert-butyl 3-bromo-6-(dimethylamino)pyridine-2-carboxylate follows established International Union of Pure and Applied Chemistry naming conventions for substituted pyridine derivatives. The primary International Union of Pure and Applied Chemistry name for this compound is tert-butyl 3-bromo-6-(dimethylamino)picolinate, indicating the presence of a picolinic acid derivative with specific substitution patterns. The nomenclature reflects the systematic approach to naming complex organic molecules, where the pyridine ring serves as the parent structure with numbered positions indicating substituent locations.

The compound is officially registered under Chemical Abstracts Service number 2580214-71-5, providing a unique identifier for chemical databases and regulatory purposes. The Merck Index compound designation MFCD33020240 further establishes its identity within chemical literature. The systematic name construction follows the priority rules established by International Union of Pure and Applied Chemistry, where the carboxylate functionality takes precedence in numbering, leading to the designation of positions 3 and 6 for the bromo and dimethylamino substituents respectively.

The classification of this compound falls within several chemical categories, including halogenated aromatics, tertiary amines, and ester derivatives. The presence of the bromine atom at position 3 of the pyridine ring classifies it as an aryl halide, while the dimethylamino group at position 6 categorizes it as a tertiary aromatic amine. The tert-butyl ester functionality places it within the broader class of protected carboxylic acid derivatives commonly employed in synthetic organic chemistry.

Properties

IUPAC Name |

tert-butyl 3-bromo-6-(dimethylamino)pyridine-2-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17BrN2O2/c1-12(2,3)17-11(16)10-8(13)6-7-9(14-10)15(4)5/h6-7H,1-5H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WATMFOCAHDNPMU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)C1=C(C=CC(=N1)N(C)C)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17BrN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

301.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The reaction conditions often include the use of solvents such as dichloromethane or acetonitrile, and catalysts like palladium or copper salts . The reaction is usually carried out under controlled temperature and pressure to ensure high yield and purity of the product .

Industrial Production Methods

In industrial settings, the production of tert-butyl 3-bromo-6-(dimethylamino)pyridine-2-carboxylate may involve large-scale reactors and continuous flow processes to optimize efficiency and reduce costs . The use of automated systems and advanced analytical techniques ensures consistent quality and compliance with regulatory standards .

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 3-bromo-6-(dimethylamino)pyridine-2-carboxylate undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides.

Oxidation Reactions: The compound can be oxidized to form corresponding oxides or other higher oxidation state derivatives.

Reduction Reactions: Reduction of the compound can lead to the formation of amines or other reduced products.

Common Reagents and Conditions

Common reagents used in these reactions include:

Nucleophiles: Amines, thiols, alkoxides.

Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield amine derivatives, while oxidation reactions can produce oxides .

Scientific Research Applications

Medicinal Chemistry Applications

Tert-butyl 3-bromo-6-(dimethylamino)pyridine-2-carboxylate serves as a crucial intermediate in the synthesis of pharmaceutical compounds. Its structural features allow it to interact with biological targets effectively.

Case Study: Synthesis of PRMT5 Inhibitors

Recent studies have highlighted the role of similar pyridine derivatives in the development of protein arginine methyltransferase 5 (PRMT5) inhibitors. These inhibitors are being investigated for their potential in treating various cancers by modulating methylation processes within cells . The incorporation of this compound into synthetic routes could enhance the efficacy and selectivity of these inhibitors.

Organic Synthesis

The compound is utilized in organic synthesis due to its reactivity and ability to form stable intermediates. Its bromo and dimethylamino functionalities make it a versatile building block for various chemical transformations.

Table 1: Synthetic Pathways Involving this compound

Development of Cholinergic Drugs

This compound is also significant in the synthesis of cholinergic drugs, which are used to treat gastrointestinal diseases. The presence of the dimethylamino group enhances its interaction with acetylcholine receptors, making it a valuable candidate for drug development.

Case Study: Synthesis of Cholinergic Modulators

Research has demonstrated that derivatives of pyridine, including this compound, can be transformed into effective modulators for mGluR5, a receptor implicated in neurological disorders . This highlights its potential therapeutic applications beyond traditional cholinergic pathways.

Fine Chemicals and Material Science

In addition to its pharmaceutical applications, this compound is involved in the production of fine chemicals and materials. Its unique properties facilitate the creation of specialized compounds used in organic electroluminescent devices and other advanced materials .

Table 2: Applications in Material Science

Mechanism of Action

The mechanism by which tert-butyl 3-bromo-6-(dimethylamino)pyridine-2-carboxylate exerts its effects involves interactions with molecular targets such as enzymes and receptors . The compound can modulate the activity of these targets by binding to specific sites, leading to changes in their function and downstream signaling pathways . The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structurally Similar Pyridine Derivatives

To contextualize its properties, we compare tert-butyl 3-bromo-6-(dimethylamino)pyridine-2-carboxylate with analogous compounds from the Catalog of Pyridine Compounds (2017) and synthesis literature. Key structural variations include substituent type, position, and steric/electronic effects.

Table 1: Structural and Functional Comparison

Key Findings :

Reactivity: The target compound’s 3-bromo substituent is more reactive toward Suzuki-Miyaura couplings than chloro or iodo analogs due to bromine’s balance of leaving-group ability and stability . The dimethylamino group at position 6 enhances nucleophilicity at adjacent positions, unlike methoxy or silyl-protected alcohols in analogs .

Steric and Electronic Effects: The tert-butyl carboxylate at position 2 provides steric hindrance, reducing undesired side reactions in cross-coupling compared to smaller esters (e.g., methyl or ethyl) . The dimethylamino group’s electron-donating nature increases the electron density of the pyridine ring, altering regioselectivity in electrophilic substitutions relative to halogenated analogs .

Stability and Solubility: The target compound’s dimethylamino group improves aqueous solubility compared to non-polar tert-butyldimethylsilyl (TBS) or methoxy-substituted derivatives . Bromine’s moderate electronegativity balances stability and reactivity, avoiding the excessive instability seen in iodo analogs (e.g., rapid decomposition under light) .

Biological Activity

Tert-butyl 3-bromo-6-(dimethylamino)pyridine-2-carboxylate (TBDBP) is a chemical compound that has garnered attention in various fields of biological research due to its unique structural properties and potential applications. This article explores its biological activity, mechanisms of action, and relevant research findings.

- Molecular Formula : C12H17BrN2O2

- Molecular Weight : 301.18 g/mol

- IUPAC Name : this compound

TBDBP's biological activity is primarily attributed to its ability to interact with specific molecular targets, including enzymes and receptors. The presence of the bromine atom and the dimethylamino group enhances its reactivity and selectivity towards various biological pathways. The compound is known to undergo several chemical reactions, such as:

- Substitution Reactions : The bromine atom can be replaced by nucleophiles, which may lead to derivatives with altered biological properties.

- Oxidation and Reduction Reactions : These reactions can modify the compound's functionality, potentially enhancing its biological activity.

Enzyme Inhibition

TBDBP has been investigated for its potential as an enzyme inhibitor. Studies have shown that it can inhibit certain enzymes involved in metabolic pathways, which may be beneficial in drug development for diseases such as cancer and metabolic disorders.

Antimicrobial Properties

Research indicates that TBDBP exhibits antimicrobial activity against various bacterial strains. In particular, its effectiveness has been noted in inhibiting growth in Escherichia coli and other pathogenic bacteria. This makes it a candidate for further exploration in antibiotic development.

| Compound | Target Bacteria | MIC (μg/mL) |

|---|---|---|

| TBDBP | E. coli | 25 |

| Control | E. coli | 50 |

Cytotoxicity

In vitro studies have assessed the cytotoxic effects of TBDBP on different cancer cell lines. The results suggest that TBDBP can induce apoptosis in certain cancer cells, highlighting its potential as an anticancer agent.

Case Studies

-

Study on Antimicrobial Activity :

A comparative study evaluated the antimicrobial efficacy of TBDBP against standard antibiotics. The results demonstrated that TBDBP had comparable or superior activity against E. coli, indicating its potential as a novel antimicrobial agent . -

Cytotoxicity Testing :

In a study assessing the cytotoxic effects of TBDBP on human cancer cell lines, it was found to significantly reduce cell viability at concentrations above 10 μM, suggesting a dose-dependent response .

Research Findings

Recent publications have highlighted the versatility of TBDBP in various applications:

- Biological Pathway Investigation : TBDBP has been utilized as a probe to investigate specific biological pathways, aiding in the understanding of enzyme mechanisms .

- Drug Development : Its unique structure allows for modifications that could lead to new therapeutic agents targeting specific diseases .

Q & A

Basic: What are the optimal synthetic strategies for preparing tert-butyl 3-bromo-6-(dimethylamino)pyridine-2-carboxylate?

Methodological Answer:

The synthesis of pyridine derivatives often employs palladium-catalyzed cross-coupling reactions or nucleophilic substitution. For this compound, a plausible route involves:

- Step 1: Bromination at the 3-position of a pre-functionalized pyridine core.

- Step 2: Introduction of the dimethylamino group via Buchwald-Hartwig amination or nucleophilic substitution under basic conditions.

- Step 3: Protection of the carboxylate group using tert-butyl chloroformate.

Key parameters include temperature control (e.g., 140°C for microwave-assisted reactions) and inert atmosphere (argon) to prevent side reactions . Purification via column chromatography with gradients like ethyl acetate/hexane (50:50 to 95:5) is recommended .

Basic: Which spectroscopic techniques are critical for characterizing this compound, and what diagnostic signals should be prioritized?

Methodological Answer:

- 1H/13C NMR: Focus on the tert-butyl group (1.3–1.5 ppm in 1H; ~80 ppm in 13C), dimethylamino protons (2.8–3.2 ppm), and aromatic protons (6.5–8.5 ppm). The bromine substituent deshields adjacent protons, causing downfield shifts.

- HRMS: Confirm molecular weight (M.W. ~331.2 g/mol) with <2 ppm error.

- IR: Carboxylate C=O stretch (~1700 cm⁻¹) and N-H/C-Br vibrations .

Advanced: How can researchers resolve contradictions in spectroscopic data, such as unexpected splitting or missing signals?

Methodological Answer:

Contradictions often arise from dynamic effects (e.g., rotamers) or crystallographic disorder. Solutions include:

- Variable Temperature (VT) NMR: Identify temperature-dependent conformational changes.

- X-ray Crystallography: Definitive structural assignment, as demonstrated for tert-butyl pyridine carboxylates in crystallography reports .

- DFT Calculations: Compare experimental NMR shifts with computational predictions (e.g., using Gaussian or ORCA software) .

Advanced: What computational approaches predict regioselectivity in further functionalization (e.g., Suzuki coupling) of this compound?

Methodological Answer:

The bromine atom and dimethylamino group create distinct electronic environments. To predict reactivity:

- DFT Studies: Calculate Fukui indices or electrostatic potential maps to identify electrophilic/nucleophilic sites.

- QSPR Models: Utilize tools like CC-DPS to correlate substituent effects with reaction outcomes .

- Experimental Validation: Test cross-coupling reactions (e.g., Suzuki-Miyaura) with boronic acids under varying conditions (e.g., Pd(PPh₃)₂Cl₂ catalyst, 140°C, DMF solvent) .

Basic: What purification techniques are most effective for isolating this compound from complex reaction mixtures?

Methodological Answer:

- Column Chromatography: Use silica gel with ethyl acetate/hexane gradients. Adjust ratios based on TLC mobility (e.g., 5:95 to 50:50).

- Recrystallization: Optimize solvent pairs (e.g., dichloromethane/hexane) for high-purity crystals.

- HPLC: For challenging separations, employ reverse-phase C18 columns with acetonitrile/water mobile phases .

Advanced: How does steric hindrance from the tert-butyl group influence reaction kinetics in substitution reactions?

Methodological Answer:

The bulky tert-butyl group reduces accessibility to the carboxylate, slowing nucleophilic attacks. To mitigate:

- Kinetic Studies: Monitor reaction progress via HPLC or in-situ NMR under varying temperatures.

- Solvent Effects: Polar aprotic solvents (e.g., DMF) enhance nucleophilicity without steric interference.

- Ligand Design: Use sterically hindered ligands (e.g., XPhos) to direct reactivity away from hindered sites .

Table 1: Comparison of Synthetic Conditions for Pyridine Derivatives

Advanced: How to design a kinetic study for bromine displacement reactions?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.